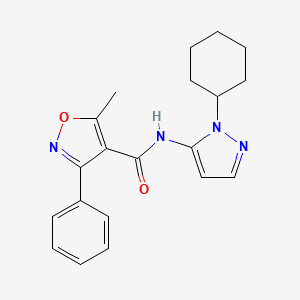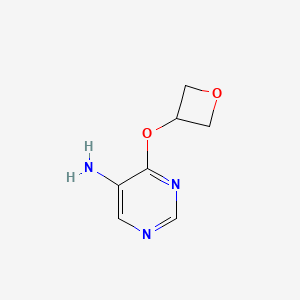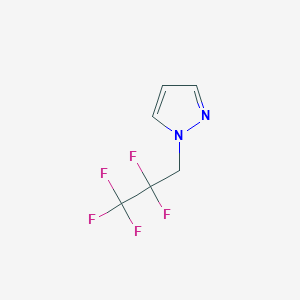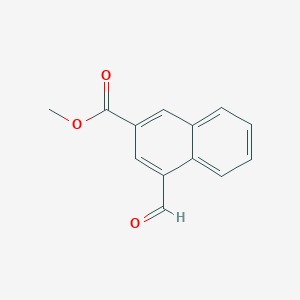
methyl 4-formylnaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formylnaphthalene-2-carboxylate is an organic compound with the molecular formula C13H10O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a formyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-formylnaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the formylation of methyl naphthalene-2-carboxylate using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 4-position of the naphthalene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Vilsmeier-Haack reactions with optimized conditions to ensure high yield and purity. The reaction mixture is usually subjected to rigorous purification processes, including recrystallization and chromatography, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-formylnaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitronium ions (NO2+).
Major Products:
Oxidation: Methyl 4-carboxynaphthalene-2-carboxylate.
Reduction: Methyl 4-hydroxymethylnaphthalene-2-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 4-formylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology: The compound can be used in the development of fluorescent probes due to its aromatic structure, which can exhibit fluorescence under certain conditions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may utilize this compound.
Industry: It can be used in the production of dyes, pigments, and other materials that require aromatic compounds as precursors.
Mécanisme D'action
The mechanism of action of methyl 4-formylnaphthalene-2-carboxylate depends on its specific application. In chemical reactions, the formyl group and carboxylate ester group can participate in various transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Methyl naphthalene-2-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-Formylnaphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester, affecting its solubility and reactivity.
Naphthalene-2-carboxaldehyde: Lacks the ester group, which influences its chemical behavior and applications.
Uniqueness: Methyl 4-formylnaphthalene-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the naphthalene ring. This dual functionality allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
methyl 4-formylnaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)10-6-9-4-2-3-5-12(9)11(7-10)8-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKMCODHSKKSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)

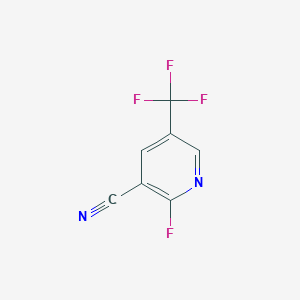
amino}butanoic acid](/img/structure/B6619647.png)
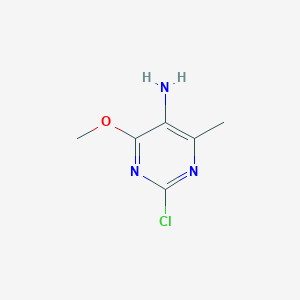
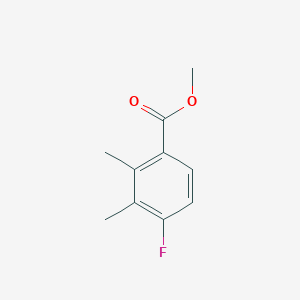
![tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)
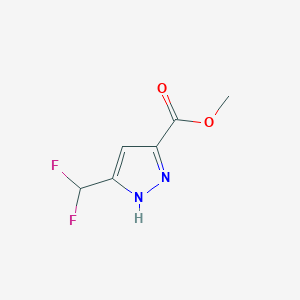
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
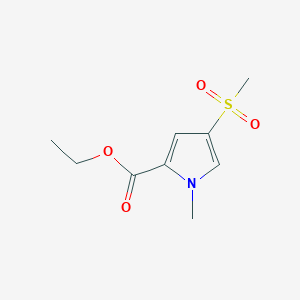
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide](/img/structure/B6619686.png)
